molecular formula C13H15N3O B3938717 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine

Katalognummer B3938717
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: PEVCISQWQVGFNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2004 and has been the subject of numerous scientific studies due to its potential as a cancer treatment.

Wirkmechanismus

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to have an antiproliferative effect on cancer cells, inducing G1 cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and drug resistance.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has several advantages for lab experiments, including its specificity for CDK4 and CDK6, its ability to induce G1 cell cycle arrest, and its potential as a cancer treatment. However, it also has some limitations, including its low solubility and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991, including:
1. Combination therapy: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and targeted therapies. Further research is needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has shown variable efficacy in clinical trials, suggesting that patient selection based on biomarkers may be necessary for optimal treatment outcomes.
3. Resistance mechanisms: Resistance to 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been observed in some patients, and further research is needed to understand the underlying mechanisms and develop strategies to overcome resistance.
4. Alternative targets: CDK4 and CDK6 inhibitors have shown promise as cancer treatments, but there may be alternative targets in the cell cycle pathway that could be targeted for improved efficacy.

Wissenschaftliche Forschungsanwendungen

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of CDK4 and CDK6, which are involved in cell cycle regulation and are often overactive in cancer cells. 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been tested in preclinical and clinical trials for breast cancer, where it has shown promising results.

Eigenschaften

IUPAC Name

4-(2,3-dimethylphenyl)-6-methoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-5-4-6-10(9(8)2)11-7-12(17-3)16-13(14)15-11/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVCISQWQVGFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=NC(=N2)N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenyl)-6-methoxypyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.